2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a sulfanyl group, and a benzodioxin moiety
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c14-18-12(20)6-15-17-13(18)23-7-11(19)16-8-1-2-9-10(5-8)22-4-3-21-9/h1-2,5-6H,3-4,7,14H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQABWWQGCRNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=CC(=O)N3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-amino-5-oxo-1,2,4-triazine-3-thiol with 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing triazine derivatives exhibit significant anticancer properties. The incorporation of the triazine core in this compound suggests potential activity against various cancer cell lines. Studies have shown that similar triazine-based compounds can inhibit tumor growth and induce apoptosis in cancer cells .
2. Antimicrobial Properties
Compounds with triazine structures have been explored for their antimicrobial effects. The sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways in bacteria and fungi . Investigations into related compounds have demonstrated efficacy against strains of bacteria resistant to traditional antibiotics.
3. Antidiabetic Potential
There is growing interest in the development of drugs targeting diabetes through inhibition of dipeptidyl peptidase IV (DPP-IV). Similar compounds have shown promising results as DPP-IV inhibitors, which are crucial for managing blood glucose levels . The specific structure of this compound could be optimized for enhanced activity against DPP-IV.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological effects by forming disulfide bonds with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific combination of a triazine ring, a sulfanyl group, and a benzodioxin moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a member of the triazine family, known for its diverse biological activities. This article aims to summarize its biological activity based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 321.36 g/mol. Its structure features a triazine ring linked to a benzodioxin moiety via a sulfanyl group. The compound's IUPAC name provides insight into its functional groups and potential reactivity.
Antimicrobial Activity
Research indicates that derivatives of triazines exhibit significant antimicrobial properties . For instance, compounds containing the triazine scaffold have been tested against various bacterial strains and fungi. In vitro studies have shown that modifications in the triazine structure can enhance their efficacy against resistant strains of bacteria .
Anticancer Potential
The compound has been investigated for its anticancer properties . Studies have demonstrated that triazine derivatives can inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported that a related triazine compound effectively inhibited the growth of breast cancer cells by triggering apoptotic pathways .
Enzyme Inhibition
Enzymatic inhibition is another area where this compound shows promise. Triazines have been identified as inhibitors of various enzymes involved in cancer progression and microbial resistance. The specific enzyme targets include proteases and kinases that play crucial roles in cell signaling and metabolism .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics explored the antimicrobial activity of various triazine derivatives, including our compound. The results indicated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Study 2: Anticancer Activity
In a research article from Cancer Letters, the anticancer potential of related triazine derivatives was evaluated. The study found that these compounds induced apoptosis in human lung cancer cells through mitochondrial pathways. The lead compound demonstrated IC50 values in the low micromolar range, highlighting its potential as a therapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Interference with DNA Synthesis : Triazines may disrupt DNA replication in microorganisms and cancer cells.
- Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Enzyme Inhibition : By binding to active sites on target enzymes, they can effectively block critical biological processes.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis typically involves coupling a triazin-thiol intermediate with a benzodioxin-acetamide derivative. For example, a similar synthesis ( ) uses sulfonylation and nucleophilic substitution under controlled pH (9–10) and ambient temperature. Optimization can employ Design of Experiments (DoE) to minimize trial-and-error: factors like solvent polarity, reaction time, and catalyst loading can be systematically varied using fractional factorial designs to identify optimal yields . Analytical techniques (HPLC, NMR) should validate purity at each step.
Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the acetamide moiety).
- ¹H-NMR resolves aromatic protons (benzodioxin ring: δ 6.5–7.5 ppm) and sulfanyl protons (δ 3.0–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₁₄N₄O₃S: theoretical 306.08 g/mol).
- HPLC with UV detection monitors purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity or biological interactions?
Quantum chemical calculations (e.g., DFT) model electronic properties (e.g., HOMO/LUMO energies) to predict sites for nucleophilic/electrophilic attacks . Molecular docking (AutoDock Vina) evaluates binding affinities to target enzymes (e.g., α-glucosidase, acetylcholinesterase) by simulating interactions with active-site residues . ICReDD’s integrated computational-experimental workflows reduce optimization cycles by 30–50% .
Q. What strategies address contradictions in experimental data (e.g., inconsistent bioactivity results)?
- Statistical analysis : Use ANOVA to identify outliers or confounding variables (e.g., solvent impurities, temperature fluctuations) .
- Dose-response curves : Replicate assays across multiple concentrations to confirm IC₅₀ values.
- Control experiments : Test stability under assay conditions (e.g., pH 7.4, 37°C) to rule out decomposition .
- Cross-lab validation : Share samples with independent labs to verify reproducibility .
Q. How can reaction engineering improve scalability without compromising yield?
Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates efficiently . Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat/mass transfer. Process simulations (Aspen Plus) optimize solvent recovery and reduce waste .
Methodological Best Practices
Q. What safety protocols are critical during synthesis and handling?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S) .
- Waste disposal : Neutralize acidic/basic waste before disposal; store toxic intermediates at 2–8°C in labeled containers .
Q. How can researchers ensure reproducibility in biological activity studies?
- Standardized protocols : Follow OECD guidelines for cytotoxicity assays (e.g., MTT assay) and enzyme inhibition studies.
- Positive controls : Include reference inhibitors (e.g., acarbose for α-glucosidase) to validate assay conditions .
- Data sharing : Publish raw spectral data and assay conditions in open-access repositories .
Tables for Key Data
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 9–10 | Maximizes nucleophilicity |
| Temperature | 20–25°C | Prevents sulfhydryl oxidation |
| Catalyst (e.g., DIPEA) | 1.5 equiv | Accelerates coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
